(2R,5S)-5-Cyclopentyl-2-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-5-cyclopentyl-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPFSZCYHPLMEF-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 2r,5s 5 Cyclopentyl 2 Methylpiperidine
Advanced Approaches in Chiral Piperidine (B6355638) Construction
Modern synthetic chemistry provides a powerful toolkit for the enantioselective and diastereoselective construction of the piperidine ring. These advanced methods often rely on transition-metal catalysis or organocatalysis to create stereocenters with high fidelity, or they employ chiral auxiliaries to direct the stereochemical outcome of ring-forming reactions.
Asymmetric catalysis represents a highly efficient and atom-economical approach to synthesizing chiral piperidines. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. Various transition metals and organic molecules have been successfully employed as catalysts for a range of transformations leading to the piperidine core.
Homogeneous gold catalysis has become a powerful tool for constructing complex molecular architectures, including heterocyclic systems. acs.org Gold catalysts, typically in the +1 oxidation state, are particularly effective at activating alkynes and allenes toward nucleophilic attack. This reactivity has been harnessed for the cyclization of aminoalkynes to form piperidine rings.
The general strategy involves the intramolecular hydroamination of an alkyne, where a pendant amine group attacks the gold-activated triple bond. Mechanistic studies suggest a process involving the opening of a diaziridine ring mediated by gold, insertion of an alkyne, and a subsequent intramolecular hydroamination to yield the final product. nih.gov While many applications focus on the synthesis of smaller rings or other heterocycles, the principles can be extended to piperidine synthesis. acs.orgnih.gov For example, a gold(I)-catalyzed cyclization of N-tosyl homopropargyl amines can lead to substituted 2,3-dihydropyrroles via a 5-endo-dig mechanism, and under different substitution patterns, an uncommon 4-exo-dig cyclization can occur to form azetidines. nih.govacs.org The choice of ligand and additives is crucial to prevent catalyst deactivation and control the reaction pathway. acs.org
| Catalyst System | Substrate Type | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| [AuCl(PEt3)] / AgOTf | N-tosyl homopropargyl amines | 4-exo-dig Cyclization | (Z)-Alkylidene azetidines | Uncommon cyclization pathway; stereoselective formation of Z-alkene. nih.govacs.org |
| Gold(I) catalysts | Propargyl Aziridines | Ring Expansion | N-tosyl homopropargyl amines | Provides access to precursors for subsequent cyclization. acs.org |
| [(IPr)AuCl] / NaBArF4 | Diazo compounds and enamides | Cyclopropanation | Densely substituted cyclopropanes | Demonstrates gold's utility in carbene transfer reactions with high stereoselectivity. acs.org |
| Gold(I) catalysts | Diaziridine and alkynes | Cycloaddition/Hydroamination | 3-Pyrazolines | Involves gold-mediated ring opening and intramolecular hydroamination. nih.gov |
Rhodium catalysis offers a versatile platform for the asymmetric synthesis of chiral piperidines through various transformations, including cycloadditions and arylative cyclizations. nih.govorganic-chemistry.org One powerful method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble the piperidine scaffold from simpler components with high enantioselectivity. nih.gov This approach allows for the union of multiple fragments while controlling stereochemistry. For instance, the cycloaddition of an alkyne, an alkene, and an isocyanate can be used to construct polysubstituted piperidinol scaffolds. nih.gov
Another significant strategy is the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids. organic-chemistry.orgresearchgate.net This cascade reaction forms two new carbon-carbon bonds and a single stereocenter in one step, providing efficient access to chiral pyrrolidines and piperidines. organic-chemistry.org The success of these reactions often hinges on the use of C1-symmetric chiral diene ligands, which effectively control the enantioselectivity of the transformation. organic-chemistry.org Furthermore, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines from pyridine (B92270) derivatives via an asymmetric reductive Heck reaction. snnu.edu.cn
| Methodology | Catalyst/Ligand | Substrates | Product Type | Enantioselectivity |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | [Rh(C2H4)2Cl]2 / Chiral Diene | Alkynes, Alkenyl isocyanates | Polysubstituted Piperidinols | High enantioselectivity reported. nih.gov |
| Asymmetric Arylative Cyclization | Rhodium / C1-Symmetric Chiral Diene | N-tethered alkyne-enoates, Arylboronic acids | Chiral Piperidines | Up to 92% ee for related pyrrolidines. organic-chemistry.org |
| Asymmetric Reductive Heck Reaction | Rhodium / Chiral Ligand | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridines | Excellent enantioselectivity reported. snnu.edu.cn |
| Reductive Amination | Rh(acac)(cod) / Xantphos | Aldehydes/Ketones, Amines | Tertiary Amines | Focus on chemoselectivity; asymmetric variants exist. researchgate.net |
Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding the use of potentially toxic and expensive metals. These reactions utilize small organic molecules, such as proline derivatives, to catalyze asymmetric transformations. nih.govacs.org For the synthesis of polysubstituted piperidines, domino or cascade reactions are particularly powerful.
One such approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. acs.org This reaction between aldehydes and trisubstituted nitroolefins can construct the piperidine ring and establish up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Biomimetic strategies have also been developed, using organocatalysts to mimic biosynthetic pathways. For example, a protective-group-free synthesis of piperidine alkaloids like pelletierine (B1199966) has been achieved with up to 97% ee. nih.gov Additionally, cascade aza-Cope/aza-Prins cyclizations of homoallylamines can produce substituted piperidines, and the use of specific carbonyl components can lead to complex bicyclic structures. researchgate.net
| Reaction Type | Catalyst | Reactants | Key Outcome | Enantioselectivity |
|---|---|---|---|---|
| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Forms four contiguous stereocenters. acs.org | Excellent |
| Biomimetic Synthesis | Proline-based catalysts | N/A | Synthesis of piperidine alkaloids. nih.gov | Up to 97% ee |
| Aza-Cope/Aza-Prins Cyclization | Piperidine (as base/catalyst) | Homoallylamines, Glyoxalic acid | Formation of bicyclic piperidines. researchgate.net | Diastereoselective |
| Asymmetric [2+2] Cycloaddition | Chiral Imidodiphosphorimidate (IDPi) | Enol silyl (B83357) ethers, Propiolates | Optically active bicyclo[n.2.0]alkenes. researchgate.net | Good |
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides several powerful methods for constructing piperidine rings. Intramolecular hydroamination of aminoalkenes is a direct and atom-economical method for forming the heterocyclic ring. This reaction has been used in the highly diastereoselective synthesis of 2,6-disubstituted piperazines, a related class of heterocycles. organic-chemistry.orgnih.gov The selectivity often arises from steric effects during the cyclization step, where substituents adopt positions to minimize allylic strain. organic-chemistry.org
Palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives have also been developed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines. nih.gov Additionally, a modular synthesis of highly substituted piperazines has been achieved through the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org These methods demonstrate high levels of regio- and stereochemical control, making them valuable for constructing complex targets. nih.govacs.org
| Reaction Type | Substrates | Key Features | Stereoselectivity |
|---|---|---|---|
| Intramolecular Hydroamination | Aminoalkenes | Key step in modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov | Highly diastereoselective (favors trans). organic-chemistry.org |
| Alkene Carboamination | Aryl/Alkenyl halides, Substituted ethylenediamines | Modular construction from amino acid precursors. nih.gov | Excellent diastereoselectivity (14:1 to >20:1). nih.gov |
| Decarboxylative Cyclization | Propargyl carbonates, Bis-nitrogen nucleophiles | Modular synthesis with high regio- and stereocontrol. acs.org | High |
| Intermolecular Hydroamination | Vinylarenes, Arylamines | Requires an acid cocatalyst; suitable for asymmetric variants. organic-chemistry.org | Good enantioselectivity with chiral bisphosphines. organic-chemistry.org |
In contrast to catalyst-controlled reactions, chiral auxiliary-based methods involve covalently attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantioenriched product. This approach is a robust and reliable way to control absolute stereochemistry.
Carbohydrates, such as D-arabinopyranosylamine, have been employed as effective stereodifferentiating auxiliaries in the synthesis of piperidine derivatives. researchgate.net For example, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from an O-pivaloylated arabinosylamine furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further functionalized to create variously substituted piperidines. The steric and stereoelectronic properties of the carbohydrate auxiliary guide the facial selectivity of nucleophilic additions. researchgate.net Similarly, chiral N-sulfinylimines, prepared from commercially available aldehydes, can be used to generate enantiopure homoallylic amines, which are versatile precursors for various piperidine ring-forming strategies. digitellinc.com The stereocontrol in these cyclization reactions is often governed by the minimization of allylic strain. digitellinc.com
| Chiral Auxiliary | Key Reaction | Intermediate Formed | Key Feature |
|---|---|---|---|
| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones | High diastereoselectivity in the initial domino reaction. researchgate.net |
| Chiral N-sulfinylimines | Allylation | Enantiopure homoallylic amines | Allylic strain directs diastereoselectivity in subsequent cyclizations. digitellinc.com |
| Immobilized Galactose | Solid-Phase Synthesis | Chiral Piperidine Derivatives | Allows for solid-phase synthesis strategies. researchgate.net |
Chiral Auxiliary-Controlled Methods for Stereochemical Induction
Application of Carbohydrate Auxiliaries in Stereoselective Piperidine Synthesis
Carbohydrate-based chiral auxiliaries have proven to be powerful tools for the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comresearchgate.net These auxiliaries, derived from readily available and inexpensive sugars, can direct the stereochemical outcome of key bond-forming reactions. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com
A common approach involves a domino Mannich-Michael reaction of a diene, such as Danishefsky's diene, with an aldimine derived from a carbohydrate auxiliary. This reaction can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent functionalization of the piperidinone ring, for example, through conjugate addition or enolate alkylation, allows for the introduction of various substituents with good stereocontrol. cdnsciencepub.comresearchgate.net The carbohydrate auxiliary can then be cleaved to yield the enantiomerically enriched piperidine derivative.
While a direct synthesis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine using this method has not been explicitly detailed, the principles can be applied. A hypothetical route could involve the use of a cyclopentyl-containing building block in the initial reaction, followed by the introduction of the methyl group at a later stage. The choice of the carbohydrate auxiliary (e.g., derived from arabinose or galactose) can often determine the absolute configuration of the final product. researchgate.net
| Reaction Type | Auxiliary | Key Intermediate | Diastereoselectivity | Reference |
| Domino Mannich-Michael | D-arabinopyranosylamine | N-arabinosyl dehydropiperidinones | High | cdnsciencepub.com |
| Conjugate Cuprate Addition | D-arabinopyranosylamine | 2,6-cis-substituted piperidinones | Good | cdnsciencepub.com |
Utilizing Chiral Sulfinyl Imines for Enantioselective Routes to Piperidine Intermediates
Chiral sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), are versatile intermediates for the asymmetric synthesis of amines and nitrogen-containing heterocycles, including piperidines. nih.govnih.gov The chiral sulfinyl group acts as a powerful stereodirecting group, controlling the facial selectivity of nucleophilic additions to the imine carbon. nih.gov
The synthesis of substituted piperidines using this methodology often involves the addition of a suitable organometallic nucleophile to a chiral sulfinyl imine, followed by cyclization. For example, the addition of a Grignard or organolithium reagent to an appropriately functionalized sulfinyl imine can generate a chiral amine which can then undergo intramolecular cyclization to form the piperidine ring. nih.gov The sulfinyl group can be readily removed under acidic conditions to provide the free amine. nih.gov
This approach offers a modular and highly stereoselective route to various piperidine alkaloids and their analogues. nih.govglobethesis.com The synthesis of this compound could be envisioned by the careful selection of a sulfinyl imine precursor and a cyclopentyl-containing nucleophile, followed by a cyclization step that incorporates the methyl group with the desired stereochemistry.
| Chiral Auxiliary | Reaction Type | Product Type | Diastereomeric Excess (d.e.) | Reference |
| tert-Butanesulfinamide | Nucleophilic addition to sulfinyl imine | Chiral amines | >95% | nih.gov |
| p-Toluenesulfinamide | Intramolecular Mannich reaction | 2,3,6-trisubstituted piperidines | High | rsc.org |
Diastereoselective Reduction of Iminium Salts with Chiral Protecting Groups
The diastereoselective reduction of cyclic iminium salts represents another effective strategy for the synthesis of stereochemically defined piperidines. This method involves the formation of a prochiral iminium ion intermediate, which is then reduced in a stereoselective manner. The stereocontrol can be achieved through the influence of a chiral protecting group on the nitrogen atom or by using a chiral reducing agent.
| Precursor | Key Intermediate | Stereocontrol Element | Outcome | Reference |
| N-Alkyl 1,2-dihydropyridine | Iminium ion | Substrate control | Stereoselective reduction | nih.gov |
| Cyclic enamine | Iminium ion | Chiral acid/reducing agent | Asymmetric reduction | amanote.com |
Biocatalytic Routes for Chiral Amine and Piperidine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Enzyme Engineering of Amine Dehydrogenases (AmDHs) for Chiral Amine Precursors
Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. rsc.org This process is highly atom-economical, generating water as the only byproduct. rsc.org
Natural AmDHs have a limited substrate scope. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been successfully employed to broaden the substrate range and enhance the catalytic efficiency and stereoselectivity of these enzymes. rsc.orgnih.gov Engineered AmDHs have been developed that can accept a wide variety of ketone substrates, including cyclic ketones, to produce the corresponding chiral amines with high enantiomeric excess. rsc.orgacs.org These chiral amines can serve as key precursors for the synthesis of more complex molecules like this compound. For example, an engineered AmDH could be used to produce a chiral cyclopentyl-containing amine, which could then be elaborated to the final piperidine structure.
| Enzyme Type | Reaction | Key Advantage | Product ee | Reference |
| Engineered AmDH | Asymmetric reductive amination of ketones | High atom economy, uses ammonia | Up to >99% | rsc.org |
| Engineered AmDH from Geobacillus kaustophilus | Reductive amination of ketones and hydroxy ketones | Broad substrate scope, high thermostability | Up to >99% | rsc.org |
ω-Transaminase-Catalyzed Asymmetric Reductive Amination of Carbonyl Compounds
ω-Transaminases (ω-TAs) are another important class of enzymes for the synthesis of chiral amines. nottingham.ac.uk They catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a prochiral ketone or aldehyde. nottingham.ac.uk ω-TAs have been used in one-pot cascade reactions to synthesize enantiomerically pure mono- and disubstituted piperidines. nottingham.ac.ukmanchester.ac.ukmanchester.ac.uk
These biocatalytic cascades can involve multiple enzymes, such as a carboxylic acid reductase (CAR) to convert a keto acid to a keto aldehyde, an ω-TA to introduce the chiral amine, and an imine reductase (IRED) for the final cyclization and reduction step. nottingham.ac.uk This approach allows for the construction of the piperidine ring with high conversion, enantiomeric excess (ee), and diastereomeric excess (de) in a single pot. nottingham.ac.uk The stereochemical outcome is dictated by the stereoselectivity of the chosen ω-TA and IRED. This strategy could be adapted for the synthesis of this compound by starting with a suitable cyclopentyl-containing keto acid or keto aldehyde.
| Enzyme Cascade | Starting Material | Product | Stereoselectivity | Reference |
| CAR, ω-TA, IRED | Keto acids/aldehydes | Mono- and disubstituted piperidines | High ee and de | nottingham.ac.uk |
Stereocontrolled Introduction of Cyclopentyl and Methyl Substituents
The stereocontrolled installation of the cyclopentyl and methyl groups at the C5 and C2 positions of the piperidine ring, respectively, is critical for the synthesis of the (2R,5S) stereoisomer. Various strategies can be employed to achieve this.
One approach involves the use of a pre-functionalized piperidine precursor where one of the substituents is already in place with the correct stereochemistry. The second substituent can then be introduced through a diastereoselective reaction. For example, a photoredox-catalyzed α-amino C–H arylation has been used for the highly diastereoselective functionalization of substituted piperidines. nih.govnih.gov While this method focuses on arylation, similar principles of radical-mediated C-H functionalization could potentially be adapted for the introduction of a cyclopentyl group.
Diastereoselective methylation of piperidine derivatives is also a well-established transformation. whiterose.ac.uk For instance, the methylation of an enolate derived from a 5-cyclopentyl-2-piperidone precursor could be controlled by the existing stereocenter at the C5 position. The choice of the base and reaction conditions can influence the stereochemical outcome of the methylation.
Alternatively, a convergent approach could involve the coupling of fragments that already contain the desired stereocenters. For example, a Michael addition of a chiral amine containing the methyl group to a cyclopentyl-substituted α,β-unsaturated ester, followed by cyclization, could be a viable route. The stereochemistry of the final product would be determined by the stereochemistry of the starting materials and the reaction conditions.
Finally, cascade reactions that form the piperidine ring and introduce the substituents in a single, stereocontrolled process are highly desirable. rsc.org These can be promoted by transition metal catalysts or organocatalysts and often proceed with high levels of diastereoselectivity.
| Methodology | Substituent Introduced | Key Feature | Stereocontrol | Reference |
| Photoredox Catalysis | Aryl (adaptable for alkyl) | C-H functionalization | High diastereoselectivity | nih.gov |
| Enolate Alkylation | Methyl | Diastereoselective methylation | Substrate control | whiterose.ac.uk |
| Cascade Cyclization | Multiple | One-pot ring formation and functionalization | High diastereoselectivity | rsc.org |
Regio- and Diastereoselective Addition Reactions
The construction of the this compound scaffold can be approached through various regio- and diastereoselective addition reactions. A key strategy involves the stereoselective reduction of a suitably substituted pyridine precursor, 5-cyclopentyl-2-methylpyridine. Catalytic hydrogenation of such pyridines can proceed with high diastereoselectivity, favoring the formation of the cis-isomer. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO2) under specific hydrogen pressures and temperatures can facilitate the delivery of hydrogen atoms from one face of the pyridine ring, leading to the desired cis-configuration.
Another approach centers on the cyclization of acyclic precursors where the stereocenters are established prior to ring formation. For example, a Michael addition of a chiral amine to an α,β-unsaturated carbonyl compound bearing a cyclopentyl group, followed by reductive amination, can construct the piperidine ring. The stereochemistry of the final product is dictated by the chirality of the amine and the facial selectivity of the cyclization and reduction steps.
Strategies for Maintaining or Inducing (2R,5S) Stereochemistry
Maintaining or inducing the specific (2R,5S) stereochemistry requires precise control throughout the synthetic sequence. Chiral auxiliaries have proven to be powerful tools in this regard. An auxiliary, a chiral molecule temporarily incorporated into the synthetic intermediate, can direct the stereochemical course of subsequent reactions. For instance, a chiral auxiliary attached to the nitrogen atom of a piperidine precursor can influence the diastereoselectivity of alkylation or reduction steps. After the desired stereochemistry is set, the auxiliary is cleaved to yield the target molecule.
Furthermore, substrate-controlled diastereoselective reactions are instrumental. In these reactions, the existing stereocenters in the molecule direct the formation of new stereocenters. For the synthesis of this compound, a precursor with a pre-existing stereocenter can guide the introduction of the second stereocenter to achieve the desired cis-relationship. For example, the asymmetric reduction of a 5-cyclopentyl-2-methyl-2,3,4,5-tetrahydropyridine precursor, where one stereocenter is already established, can lead to the formation of the second stereocenter with high diastereoselectivity.
Modular and Efficient Synthetic Sequences for this compound
Modular and efficient synthetic sequences are designed to build the target molecule in a stepwise and controlled manner, allowing for flexibility and optimization. A plausible modular approach for this compound could commence with a commercially available chiral starting material, such as a derivative of glutamic acid or a chiral amino alcohol.
One conceptual modular sequence is outlined below:
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Grignard Reaction | Cyclopentylmagnesium bromide, Chiral α,β-unsaturated ester | β-Cyclopentyl-substituted chiral ester | Introduction of the cyclopentyl group and establishing the first stereocenter. |
| 2 | Reduction | Lithium aluminum hydride | Chiral amino alcohol | Conversion of the ester to a primary alcohol. |
| 3 | Oxidation and Protection | Dess-Martin periodinane, Protecting group | Protected chiral amino aldehyde | Preparation for the introduction of the second substituent. |
| 4 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium | Protected chiral amino alkene | Introduction of the methyl group precursor. |
| 5 | Hydroboration-Oxidation | Borane-tetrahydrofuran complex, Hydrogen peroxide, Sodium hydroxide | Protected chiral amino alcohol with extended chain | Conversion of the alkene to an alcohol for subsequent cyclization. |
| 6 | Mesylation and Azide Substitution | Methanesulfonyl chloride, Sodium azide | Protected chiral amino azide | Conversion of the alcohol to a leaving group and introduction of the nitrogen source. |
| 7 | Intramolecular Reductive Amination | Hydrogen, Palladium on carbon | This compound | Cyclization to form the piperidine ring with the desired stereochemistry. |
This table represents a conceptual pathway and highlights the modular nature of the synthesis, where each step is designed to achieve a specific transformation with stereochemical control. The efficiency of such a sequence is contingent on the yields and selectivity of each individual step.
Advanced Stereochemical Characterization and Conformational Analysis
Determination of Absolute Stereochemistry of Chiral Piperidine (B6355638) Derivatives
The absolute stereochemistry of a chiral molecule describes the precise spatial arrangement of its atoms. For a compound with multiple stereocenters like (2R,5S)-5-Cyclopentyl-2-methylpiperidine, determining the configuration at each center is crucial. This is achieved through powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Specific NMR techniques can differentiate between diastereomers and, through the use of chiral derivatizing agents, even allow for the assignment of absolute configuration.
Proton NMR spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms in a molecule. As diastereomers are distinct chemical compounds with different physical properties, their ¹H NMR spectra will exhibit unique chemical shifts and spin-spin coupling constants. nih.govwhiterose.ac.uk For 2,5-disubstituted piperidines, the relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants (J-values) of the protons attached to the stereocenters. rsc.org
In the case of this compound, which has a cis relationship between the substituents, the piperidine ring is expected to adopt a chair conformation where one substituent is axial and the other is equatorial. This leads to characteristic coupling patterns for the protons at C2 and C5. For instance, an axial proton will typically show large diaxial couplings (J ≈ 10-13 Hz) with neighboring axial protons and smaller axial-equatorial or equatorial-equatorial couplings (J ≈ 2-5 Hz). By contrast, a trans diastereomer (e.g., 2R,5R) would likely exist in a conformation with both large substituents in equatorial positions, leading to a different set of coupling constants for the C2 and C5 protons. The diastereomeric ratio (dr) of a synthetic mixture can be determined by integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum. nih.govrsc.org
Table 1: Illustrative ¹H NMR Data for Differentiating Piperidine Diastereomers
| Proton | Hypothetical Shift (ppm) for (2R,5S) Isomer | Hypothetical Coupling Constants (Hz) for (2R,5S) Isomer | Hypothetical Shift (ppm) for a trans Diastereomer | Hypothetical Coupling Constants (Hz) for a trans Diastereomer |
| H2 | 3.15 | J = 12.5 (ax-ax), 3.0 (ax-eq) | 2.95 | J = 3.5 (eq-ax), 2.5 (eq-eq) |
| H5 | 1.85 | J = 12.0 (ax-ax), 3.2 (ax-eq) | 1.95 | J = 3.8 (eq-ax), 2.8 (eq-eq) |
| -CH₃ | 1.25 | d, J = 6.5 | 1.18 | d, J = 6.8 |
Note: This table contains hypothetical data for illustrative purposes.
While ¹H NMR can distinguish between diastereomers, determining the absolute configuration (R or S) requires a chiral reference. Mosher's amide analysis is a widely used and reliable NMR method for this purpose. acs.orged.gov The technique involves derivatizing the chiral secondary amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). springernature.comumn.edu
The reaction of this compound with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments yields a pair of diastereomeric amides. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, protons located near this ring in the two different diastereomers experience different magnetic shielding, resulting in different chemical shifts in the ¹H NMR spectrum. brandeis.edunih.gov
According to the established conformational model for Mosher's amides, the molecule adopts a conformation where the C=O, Cα-CF₃, and Cα-OMe bonds of the MTPA group are roughly coplanar with the amide N-H proton. umn.edu This places the protons of the original amine on either the left or right side of the MTPA phenyl ring. By calculating the difference in chemical shifts for each proton (Δδ = δS - δR), the absolute configuration can be assigned. Protons on one side of the phenyl group will have a positive Δδ, while those on the other side will have a negative Δδ. springernature.com
Table 2: Illustrative Data for Mosher's Amide Analysis of this compound
| Piperidine Proton | Hypothetical δ for (S)-MTPA Amide (ppm) | Hypothetical δ for (R)-MTPA Amide (ppm) | Δδ (δS - δR) | Predicted Spatial Location Relative to MTPA Phenyl Ring |
| H2 | 4.85 | 4.95 | -0.10 | Right |
| -CH₃ (at C2) | 1.30 | 1.38 | -0.08 | Right |
| H6eq | 3.50 | 3.42 | +0.08 | Left |
| H6ax | 3.10 | 3.01 | +0.09 | Left |
| Cyclopentyl-H | 2.15 | 2.05 | +0.10 | Left |
Note: This table contains hypothetical data. The sign of Δδ allows for the assignment of the absolute configuration at the nitrogen-bearing stereocenter.
Carbon-13 NMR spectroscopy provides complementary information for stereochemical analysis. The chemical shift of a carbon atom is highly dependent on its steric environment. acs.org For substituted piperidines, the ¹³C chemical shifts of the ring carbons are diagnostic of the substituent's orientation (axial or equatorial). researchgate.net
A key diagnostic tool is the gamma-gauche effect, where an axial substituent causes steric compression on the syn-axial protons at the C3 and C5 positions (relative to the substituent at C1). This steric interaction leads to a characteristic upfield shift (to a lower ppm value) for the C3 and C5 carbons compared to a diastereomer where the substituent is equatorial. acs.org Therefore, by comparing the ¹³C NMR spectra of different diastereomers of 5-Cyclopentyl-2-methylpiperidine, the relative orientation of the methyl and cyclopentyl groups can be inferred, which in turn confirms the cis/trans relationship.
Table 3: Illustrative ¹³C NMR Chemical Shifts for Piperidine Stereoisomers
| Carbon Atom | Hypothetical Shift (ppm) for (2R,5S) Isomer (e.g., 2-Me axial, 5-Cp equatorial) | Hypothetical Shift (ppm) for a trans Diastereomer (e.g., 2-Me equatorial, 5-Cp equatorial) |
| C2 | 52.1 | 55.4 |
| C3 | 30.5 | 34.8 |
| C4 | 25.8 | 28.1 |
| C5 | 42.3 | 45.1 |
| C6 | 45.9 | 49.2 |
| -CH₃ | 18.7 | 22.5 |
| Cyclopentyl C1' | 44.5 | 44.8 |
Note: This table contains hypothetical data illustrating the expected upfield shifts for carbons C4 and C6 due to the axial methyl group at C2 in the (2R,5S) isomer, based on the gamma-gauche effect.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the atomic positions in the crystal lattice. mdpi.com
For a chiral compound like this compound, if a suitable single crystal can be grown, X-ray analysis can unambiguously determine the R/S configuration at both C2 and C5 through the use of anomalous dispersion. rsc.org The result is often validated by a low Flack parameter value, which indicates a high confidence in the assigned absolute structure. rsc.org Furthermore, the crystallographic data provides exact bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the piperidine ring and the precise orientation of the substituents in the solid state. whiterose.ac.uk
Table 4: Typical Data Obtained from X-ray Crystallographic Analysis
| Parameter | Example Value/Information |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Absolute Configuration | Confirmed as (2R, 5S) |
| Flack Parameter | 0.02(3) |
| Piperidine Ring Conformation | Chair |
| C2-Methyl Orientation | Axial |
| C5-Cyclopentyl Orientation | Equatorial |
| C2-C3-C4-C5 Torsion Angle | -54.5° |
Note: This table presents typical data that would be expected from an X-ray crystallographic study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Conformational Behavior of the this compound Ring System
The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. acs.org For a 2,5-disubstituted piperidine, the substituents can occupy either axial or equatorial positions. The molecule will exist in an equilibrium between two possible chair conformations, which can interconvert through a process known as ring inversion. The conformational preference is dictated by the steric demands of the substituents. nih.gov
The (2R,5S) configuration denotes a cis relationship between the methyl group at C2 and the cyclopentyl group at C5. In a chair conformation, a cis-1,4-disubstitution pattern (analogous to 2,5-disubstitution) requires one substituent to be axial and the other to be equatorial. Therefore, this compound exists as an equilibrium between two chair conformers:
Conformer A: Equatorial cyclopentyl group and an axial methyl group.
Conformer B: Axial cyclopentyl group and an equatorial methyl group.
The thermodynamic stability of each conformer is primarily influenced by steric hindrance, particularly unfavorable 1,3-diaxial interactions. rsc.org A substituent in the axial position experiences steric clashes with the other two axial atoms on the same side of the ring. The cyclopentyl group is significantly bulkier than the methyl group. Consequently, placing the large cyclopentyl group in the axial position (Conformer B) would introduce severe 1,3-diaxial interactions, making this conformation energetically unfavorable.
Therefore, the conformational equilibrium is expected to lie heavily in favor of Conformer A , where the larger cyclopentyl group occupies the sterically less hindered equatorial position, and the smaller methyl group occupies the axial position. While this still involves some 1,3-diaxial strain from the methyl group, it is significantly less destabilizing than the strain that would be caused by an axial cyclopentyl group. nih.gov While twist-boat conformations are possible, they are generally of higher energy for simple substituted piperidines and are typically only significant in sterically crowded or fused-ring systems. rsc.orgnih.gov
Influence of Cyclopentyl and Methyl Substituents on Piperidine Ring Conformation (Chair, Boat Forms)
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of substituents at the C2 and C5 positions introduces distinct stereochemical considerations that dictate the most stable arrangement of the ring. For a 2,5-disubstituted piperidine with (2R,5S) stereochemistry, the substituents are in a trans relationship. This geometric constraint means that in a chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position.
The two possible chair conformations for this compound are in equilibrium. One conformer places the C5-cyclopentyl group in an equatorial position and the C2-methyl group in an axial position. The second conformer, resulting from ring inversion, has an axial cyclopentyl group and an equatorial methyl group.
The energetic preference between these two conformers is primarily determined by the steric bulk of the substituents and the resulting non-bonded interactions. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C4 (relative to the substituent). The magnitude of this steric strain is quantified by the conformational A-value, which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.
Cyclopentyl Group: This is a bulky substituent with a significant steric requirement.
Methyl Group: While smaller than cyclopentyl, it still imparts notable steric strain in the axial position. wikipedia.org
Given that the cyclopentyl group is substantially larger than the methyl group, the conformational equilibrium will strongly favor the chair form where the cyclopentyl group occupies the more spacious equatorial position to avoid severe 1,3-diaxial interactions. Consequently, the C2-methyl group is compelled to reside in the axial position.
Boat conformations are significantly higher in energy for simple substituted piperidines and exist primarily as transient states during the process of ring inversion. nih.govias.ac.in For this compound, there are no structural features, such as bulky N-substituents or ring fusion, that would force the ring into a twisted-boat or boat conformation as the ground state. Therefore, the population of non-chair forms at equilibrium is considered negligible.
Table 1: Estimated Conformational Preferences in this compound
| Conformer | C5-Cyclopentyl Position | C2-Methyl Position | Relative Stability | Key Destabilizing Interactions |
|---|---|---|---|---|
| Chair 1 | Equatorial | Axial | More Stable | 1,3-diaxial (CH₃ ↔ H) |
| Chair 2 | Axial | Equatorial | Less Stable | 1,3-diaxial (Cyclopentyl ↔ H) |
| Twist-Boat | Pseudo-axial / Pseudo-equatorial | Least Stable | Torsional Strain, Flagpole Interactions |
Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions
In this compound, the secondary amine (N-H) group is the primary site for potential intramolecular interactions. The nitrogen atom's lone pair of electrons acts as a hydrogen bond acceptor, while the N-H proton serves as a donor. However, for an intramolecular hydrogen bond to form, a suitable acceptor group must be present on one of the substituents and be able to achieve a sterically favorable cyclic arrangement. Since the cyclopentyl and methyl groups lack hydrogen bond accepting capabilities, no significant intramolecular N-H···substituent hydrogen bonding is expected in the neutral molecule.
The main stabilizing and destabilizing interactions are therefore steric in nature, as discussed above. However, the orientation of the N-H bond itself—either axial or equatorial—represents another key conformational feature. For the parent piperidine molecule, the equatorial N-H conformer is generally found to be more stable than the axial N-H conformer in the gas phase and in non-polar solvents, though the energy difference is small (typically 0.2-0.7 kcal/mol). wikipedia.orgrsc.org This preference is influenced by electronic effects, including hyperconjugation, and steric interactions between the N-H bond and the rest of the ring. In the preferred conformer of this compound (equatorial cyclopentyl, axial methyl), the orientation of the N-H bond will be influenced by steric interactions with the neighboring axial methyl group.
Dynamic Conformational Equilibria and Inversion Processes in Substituted Piperidines
Substituted piperidines are not static molecules but exist as a dynamic equilibrium of interconverting conformers. Two primary processes govern this dynamic behavior: nitrogen inversion and ring inversion. wikipedia.org
Nitrogen Inversion: This process involves the rapid pyramidal inversion of the nitrogen atom, which interconverts the axial N-H and equatorial N-H conformers. The energy barrier for nitrogen inversion in piperidine is relatively low (around 6 kcal/mol), making this a fast process at room temperature. wikipedia.org
Ring Inversion: This is a higher-energy process (barrier of ~10-11 kcal/mol for piperidine) that involves the interconversion of the two chair conformations. wikipedia.org As established, for this compound, this equilibrium lies heavily in favor of the conformer with the equatorial cyclopentyl group. The relative populations of the two chair forms can be estimated if the free energy difference (ΔG) is known, but experimental data for this specific compound is not available.
Table 2: Dynamic Processes in this compound
| Process | Description | Typical Energy Barrier (kcal/mol) | Outcome for the Most Stable Conformer |
|---|---|---|---|
| Nitrogen Inversion | Interconversion of N-H axial and N-H equatorial orientations | ~6 | Rapid equilibrium between two orientations of the N-H bond |
| Ring Inversion | Interconversion between the two chair forms (Chair 1 ↔ Chair 2) | ~10-11 | Equilibrium strongly favors Chair 1 (equatorial cyclopentyl) |
Solvent Effects on Conformational Preferences of Substituted Piperidines
The solvent environment can influence conformational equilibria, particularly if the different conformers have significantly different dipole moments. wikipedia.org For piperidine derivatives, the equilibrium between the axial N-H and equatorial N-H conformers is known to be solvent-dependent. In some cases, polar or hydrogen-bonding solvents can stabilize the conformer with the greater dipole moment, which is often the axial N-H form. wikipedia.org
Studies on other substituted piperidines, such as fluorinated derivatives, have demonstrated that increasing solvent polarity can have a pronounced effect, stabilizing conformers where polar substituents are in the axial position due to favorable charge-dipole interactions. nih.govresearchgate.netnih.gov
For this compound, the substituents are nonpolar alkyl groups. Therefore, the solvent is not expected to have a major impact on the chair-chair equilibrium, which is dominated by steric factors. The primary influence of the solvent would be on the more subtle N-H axial/equatorial equilibrium.
Non-polar solvents (e.g., hexane, benzene): The intrinsic conformational preferences of the molecule would dominate, likely favoring the equatorial N-H orientation.
Polar aprotic solvents (e.g., DMSO, acetone): These solvents may slightly shift the equilibrium toward the more polar conformer (potentially the axial N-H form).
Polar protic solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the N-H group (as an acceptor) and the nitrogen lone pair (as a donor). This complex interaction can shift the equilibrium, and in the case of protonation, will fundamentally alter the conformational preferences of the resulting piperidinium (B107235) ion.
Computational Chemistry and Theoretical Investigations of 2r,5s 5 Cyclopentyl 2 Methylpiperidine
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of (2R,5S)-5-Cyclopentyl-2-methylpiperidine. These calculations provide detailed insights into the molecule's geometry, conformational preferences, and electronic characteristics.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT methods are employed to determine the electronic structure and, consequently, the geometry and stability of molecules like this compound. By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties. Common functionals, such as B3LYP, are often paired with basis sets like 6-31G(d) or larger to achieve reliable results for geometry and frequency calculations of piperidine (B6355638) derivatives. researchgate.netresearchgate.net
The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric and torsional strain. ias.ac.innih.gov For this compound, the presence of two stereocenters and two substituents means that several chair and twist-boat conformations are possible. Geometric optimization using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each potential conformer. nih.govnih.gov
The primary conformational equilibrium for the piperidine ring involves the axial or equatorial positioning of the substituents. In the case of this compound, both the methyl group at the C2 position and the cyclopentyl group at the C5 position can be either axial or equatorial. This leads to four potential chair conformers. DFT calculations are used to determine the relative energies of these conformers, thereby identifying the most stable, or ground-state, conformation. nih.govnih.gov The energy difference between conformers is critical, as it dictates their relative populations at thermal equilibrium. For substituted piperidines, equatorial orientations are generally favored to avoid 1,3-diaxial interactions, though exceptions can arise due to other steric or electronic effects. nih.govd-nb.info
Illustrative Geometric Parameters for a Substituted Piperidine Ring This table presents typical bond length and angle values for a substituted piperidine ring optimized using DFT, similar to what would be calculated for this compound.
| Parameter | Value (Angstroms/Degrees) |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.53 Å |
| C-N-C Bond Angle | ~111° |
| C-C-C Bond Angle | ~110° |
| C-C-N Bond Angle | ~110° |
Density Functional Theory (DFT) Studies of this compound
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). researchgate.net
DFT calculations provide the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For piperidine derivatives, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This information helps to identify electron-rich and electron-deficient regions, providing insight into the molecule's electrostatic potential and its likely sites for intermolecular interactions.
Illustrative Frontier Orbital Energies for a Piperidine Derivative This table shows representative HOMO-LUMO energy values for a piperidine derivative as calculated by DFT methods. Similar calculations would be performed for this compound to assess its reactivity.
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 8.0 eV |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For this compound, MD simulations can reveal the dynamics of conformational changes, such as the interconversion between different chair and boat forms of the piperidine ring. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a specific environment, such as in an aqueous solution. nih.govmanchester.ac.uknih.gov The solvent molecules are explicitly included in the simulation, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the piperidine's nitrogen atom and water molecules. dovepress.com
MD simulations can also be used to study intermolecular interactions between multiple molecules of this compound or its interactions with other molecules, such as biological receptors. nih.govuib.no By analyzing the trajectories from an MD simulation, one can determine preferred interaction sites, calculate binding energies, and understand the dynamic stability of molecular complexes.
Computational Modeling of Stereoselective Reaction Pathways and Transition States
Computational methods are invaluable for understanding the mechanisms of chemical reactions, particularly for stereoselective processes where the formation of one stereoisomer is favored over others. emich.edunih.gov For reactions involving this compound, DFT can be used to model the reaction pathways, locate transition state structures, and calculate activation energies. acs.orgresearchgate.net
By mapping the potential energy surface of a reaction, chemists can understand why a particular stereochemical outcome is observed. The calculated energy barriers for different pathways allow for the prediction of the major product. For example, in the synthesis of substituted piperidines, computational studies can elucidate the transition state geometries that lead to the observed diastereoselectivity. acs.org This knowledge is crucial for optimizing reaction conditions to achieve higher yields and stereochemical purity.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict various spectroscopic properties, which is extremely useful for structure elucidation and the interpretation of experimental data. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra and its nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net
Calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental IR and Raman spectra to confirm the presence of specific functional groups and to verify the computed ground-state conformation. mdpi.com
NMR chemical shifts (¹H and ¹³C) and coupling constants can also be calculated with high accuracy using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net By comparing the calculated NMR parameters for different possible conformers with the experimental spectrum, it is often possible to determine the dominant conformation in solution. researchgate.net This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.
Advanced Research Applications of Chiral Piperidine Scaffolds
Chiral Piperidines as Versatile Building Blocks in Complex Molecule Synthesis
The inherent structural and stereochemical properties of chiral piperidines like (2R,5S)-5-Cyclopentyl-2-methylpiperidine make them powerful starting points and intermediates in the stereoselective synthesis of intricate molecular architectures.
Role in the Synthesis of Natural Product Analogs with Defined Stereochemistry
The precise three-dimensional arrangement of atoms in natural products is critical to their biological function. Chiral piperidine (B6355638) scaffolds, with their fixed stereochemistry, are instrumental in constructing analogs of these natural products, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The stereoselective synthesis of piperidine alkaloids, for instance, often relies on building blocks that dictate the final stereochemical outcome. researchgate.net
A key strategy involves using a pre-existing chiral center on a piperidine ring to direct the stereochemistry of subsequent reactions. This approach was demonstrated in the diastereoselective synthesis of 2,4,5-trisubstituted piperidines, which are core structures in marine alkaloids like pseudodistomin F. core.ac.uk In such syntheses, a substituent at the C-2 position of the piperidine ring controls the stereochemical induction at the newly forming stereocenters at C-4 and C-5. core.ac.uk The (2R,5S) configuration of a 2-methyl, 5-cyclopentyl substituted piperidine would similarly serve as a rigid anchor, ensuring that subsequent synthetic transformations proceed with a high degree of stereocontrol. This allows chemists to build complex, multi-center molecules with a specific, predetermined three-dimensional shape, which is crucial for mimicking or improving upon the activity of a natural product.
The synthesis of various piperidine-containing natural products and their analogs showcases the versatility of these chiral scaffolds. ajchem-a.comnih.govresearchgate.net
| Natural Product/Analog Class | Role of Chiral Piperidine Scaffold | Key Synthetic Transformation |
| Piperidine Alkaloids | Provides the core heterocyclic structure with defined stereocenters. | Stereoselective cyclization reactions (e.g., Prins cyclization). core.ac.uk |
| Coniine Analogs | Serves as a template for building substituted piperidine structures. | Palladium-catalyzed 1,3-chirality transition reactions. ajchem-a.com |
| Quinolizidine Alkaloids | Acts as a precursor for the formation of fused bicyclic ring systems. | Intramolecular cyclization of functionalized piperidine intermediates. |
Development of Novel Organocatalysts and Chiral Ligands from Piperidine Cores
The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Chiral piperidine derivatives, due to their conformational rigidity and defined spatial arrangement of functional groups, are attractive scaffolds for the design of new catalysts. Although applications of the specific this compound are not extensively documented as a catalyst core, the principles are well-established using structurally related chiral backbones, such as C2-symmetric 2,5-disubstituted pyrrolidines and other chiral diamines. rsc.orgarizona.edumdpi.comresearchgate.net
These scaffolds are used to create bidentate or polydentate ligands that can coordinate with a metal center. nih.gov The chiral environment created by the ligand then directs the approach of reactants, favoring the formation of one enantiomer of the product over the other. For example, chiral amine-imine ligands have been developed from trans-2,5-disubstituted pyrrolidines for use in palladium-catalyzed allylic alkylation reactions. researchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.
Similarly, piperidine cores can be incorporated into bifunctional organocatalysts. These catalysts often possess both a Lewis basic site (the piperidine nitrogen) and a Lewis acidic or hydrogen-bond donating site. This dual functionality allows them to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The development of quinoline-based organocatalysts for the enantioselective synthesis of 2,5-disubstituted piperidines highlights the utility of such catalytic systems. nih.gov
| Catalyst Type | Design Principle Based on Chiral Piperidine Core | Example Application |
| Chiral Metal-Ligand Complex | The rigid piperidine backbone creates a well-defined chiral pocket around the metal center. | Asymmetric hydrogenation, allylic alkylation. researchgate.netnih.gov |
| Bifunctional Organocatalyst | The piperidine nitrogen acts as a Lewis base, while other appended functional groups provide hydrogen-bonding or Lewis acidic sites. | Asymmetric Michael additions, Aldol reactions. nih.gov |
| Chiral Diene Ligands | Incorporation into rigid bicyclic systems for coordination with transition metals like Rhodium. sigmaaldrich.com | Asymmetric 1,4-addition of boronic acids. sigmaaldrich.com |
Exploration in Chemical Biology for Molecular Probes and Tool Compounds
In chemical biology, compounds with well-defined structures are essential for dissecting complex biological processes. Chiral piperidines are used to develop molecular probes and tool compounds that can interact with specific biological targets, such as receptors and enzymes, in a stereochemically dependent manner.
Stereochemical Influence on Receptor Binding and Molecular Recognition
The interaction between a small molecule and a biological receptor is highly dependent on the three-dimensional shape and stereochemistry of both entities. The (2R,5S) stereochemistry of 5-Cyclopentyl-2-methylpiperidine predetermines the spatial orientation of the cyclopentyl and methyl groups, which can have a profound impact on how the molecule fits into a receptor's binding pocket.
Research on novel 2,5-disubstituted piperidine derivatives has demonstrated the critical role of stereochemistry in determining activity and selectivity for the dopamine (B1211576) transporter (DAT). nih.govclinpgx.org In a study of cis- and trans-isomers, the cis-isomer exhibited the most potent and selective activity for DAT. nih.gov This highlights that the relative orientation of the substituents on the piperidine ring is a key determinant of molecular recognition by the transporter protein.
Further studies on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists revealed significant differences in potency and efficacy between enantiomers. One enantiomer showed a mere 4-fold drop in agonist potency compared to a flexible analog, while the other enantiomer experienced a 100-fold drop in potency. This dramatic difference underscores that only one enantiomer can adopt the correct conformation to effectively bind and activate the receptor.
| Receptor Target | Compound Class | Observed Stereochemical Effect |
| Dopamine Transporter (DAT) | 2,5-disubstituted piperidines | The cis-isomer showed significantly higher potency and selectivity compared to the trans-isomer. nih.govclinpgx.org |
| Serotonin 5-HT2A Receptor | 2,5-dimethoxyphenylpiperidines | Enantiomers displayed over a 25-fold difference in agonist potency, with one being substantially more active. |
| Sigma-1 (σ1) Receptor | Piperidine derivatives | The piperidine moiety was identified as a key structural element for high affinity at the σ1 receptor. |
Conformational Restriction for Bioactive Conformer Identification
Flexible molecules can adopt a multitude of shapes (conformations), only one of which is typically responsible for its biological activity—the so-called "bioactive conformation." Identifying this specific conformation is a major challenge in drug design. Incorporating a rigid scaffold like the piperidine ring into a molecule significantly reduces its conformational flexibility.
The this compound ring preferentially adopts a stable chair conformation. In this conformation, the large cyclopentyl group and the smaller methyl group will occupy specific positions (either axial or equatorial) to minimize steric strain. This conformational preference effectively locks the molecule into a limited set of low-energy shapes. By synthesizing and testing such conformationally restricted analogs, researchers can deduce the likely bioactive conformation of a more flexible parent compound. If the rigid analog retains or improves upon the biological activity, it suggests that its fixed conformation is close to the ideal bioactive shape. This information is invaluable for the rational design of more potent and selective drug candidates.
Future Research Directions for Chiral Piperidine Chemistry
Development of Novel and More Efficient Stereoselective Methodologies for Substituted Piperidines
The demand for enantiomerically pure substituted piperidines has driven the development of innovative and efficient synthetic strategies. nih.gov Future research will focus on overcoming the limitations of current methods, aiming for higher selectivity, broader substrate scope, and improved sustainability.
Key areas of development include:
Asymmetric Hydrogenation and Reduction: While the hydrogenation of substituted pyridines is a common route to piperidines, achieving high stereoselectivity remains a challenge. nih.gov Research is moving towards new chiral catalysts, including iridium, rhodium, and cobalt-based systems, that can operate under milder conditions and provide access to specific isomers. nih.govacs.org Non-metal alternatives, such as borenium ions with hydrosilanes, also show promise for the diastereoselective reduction of pyridines. nih.gov
Catalytic Dearomatization: Chemo-enzymatic dearomatization of activated pyridines presents a powerful strategy for creating stereo-defined piperidines. nih.gov This approach, which may involve an oxidase/reductase enzyme cascade, allows for precise stereochemical control. acs.org
Cyclization Strategies: Novel cyclization reactions are continuously being explored. Gold-catalyzed annulation procedures, intramolecular Alder-ene reactions using nickel catalysts, and radical-mediated amine cyclizations are expanding the toolkit for constructing the piperidine (B6355638) ring with high stereocontrol. nih.govajchem-a.com For a target like (2R,5S)-5-Cyclopentyl-2-methylpiperidine, a diversity-oriented synthesis (DOS) protocol could be designed, allowing a modular approach to access all possible stereoisomers through a sequence of anion relay chemistry and intramolecular cyclization. nih.gov
| Methodology | Catalyst/Reagent Type | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ir, Co, or Ru complexes | Direct conversion of pyridine (B92270) precursors; high atom economy. nih.gov | Stereoselective reduction of a 5-cyclopentyl-2-methylpyridine precursor. |
| Chemo-enzymatic Dearomatization | Oxidase/Ene-reductase cascade | High enantio- and regio-selectivity under mild, benign conditions. nih.gov | Enzymatic cascade to set both the C2 and C5 stereocenters with precision. |
| Radical-Mediated Cyclization | Cobalt(II) or Triethylborane | Effective for various piperidines from linear precursors. nih.gov | Intramolecular cyclization of a functionalized linear amine to form the ring. |
| Gold-Catalyzed Annulation | Gold(I) complexes | Direct assembly of highly substituted piperidines from acyclic precursors. ajchem-a.comnih.gov | Convergent synthesis combining multiple fragments in a single step. |
Integration of Artificial Intelligence and Machine Learning in Chiral Amine Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of synthetic routes for complex molecules like chiral amines. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions, thereby accelerating the discovery process. acs.org
Future applications in chiral piperidine synthesis include:
Reaction Condition Optimization: ML models can recommend and evaluate optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity for a desired transformation. acs.org
Generative Models for Ligand Design: For catalyst-controlled reactions, generative AI can design novel chiral ligands. rsc.org A language model fine-tuned on known successful ligands could generate new structures predicted to have high validity and novelty, which could then be synthesized and tested for the asymmetric synthesis of the target piperidine. rsc.org For instance, a model could be trained to predict the enantiomeric excess (%ee) of a reaction based on the substrate, catalyst, and coupling partner. rsc.org
Advanced Computational Approaches for Predicting Stereoselectivity and Conformational Dynamics of Piperidine Systems
Computational chemistry provides indispensable insights into the structure and reactivity of piperidine systems. Advanced computational methods are crucial for understanding the subtle energetic differences that govern stereoselectivity and the dynamic behavior of these flexible six-membered rings.
Key research directions include:
Predicting Stereochemical Outcomes: Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to model transition states of key ring-forming or functionalization reactions. This allows for the rationalization and prediction of diastereoselectivity and enantioselectivity, guiding the choice of reagents and catalysts for synthesizing this compound.
Conformational Analysis: The conformational preferences of substituted piperidines are dictated by a complex interplay of steric repulsion, hyperconjugation, and electrostatic interactions. researchgate.netd-nb.info Computational studies can predict the most stable chair or twist-boat conformations for each stereoisomer of 5-cyclopentyl-2-methylpiperidine. acs.orgrsc.org Understanding these preferences is critical, as the conformation can significantly influence biological activity. For example, studies on fluorinated piperidines have shown that solvation and solvent polarity play a major role in stabilizing specific conformers, a factor that can be modeled computationally. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of piperidine derivatives in solution or within a biological target like a receptor binding site. nih.gov For this compound, MD could be used to understand its stability in different environments and to model its interaction with protein residues, providing a basis for structure-based drug design. nih.govrsc.org
| Stereoisomer | Predicted Lowest Energy Conformation | Relative Energy (kcal/mol) (Hypothetical) | Key Predicted Non-covalent Interaction |
|---|---|---|---|
| (2R,5S) - cis | Chair (axial Me, equatorial Cp) | 0.2 | 1,3-diaxial strain |
| (2S,5R) - cis | Chair (axial Me, equatorial Cp) | 0.2 | 1,3-diaxial strain |
| (2R,5R) - trans | Chair (equatorial Me, equatorial Cp) | 0.0 | Minimized steric interactions |
| (2S,5S) - trans | Chair (equatorial Me, equatorial Cp) | 0.0 | Minimized steric interactions |
Exploration of New Catalytic Systems and Biocatalytic Pathways for Complex Piperidine Derivatives
The development of novel catalytic systems is paramount for achieving efficient, selective, and sustainable syntheses of complex piperidines. Research is focused on both expanding the capabilities of metal-based catalysts and harnessing the power of enzymes.
Novel Organometallic Catalysts: While palladium, rhodium, and ruthenium have been mainstays, newer systems based on more earth-abundant metals like nickel and cobalt are gaining traction. researchgate.netnews-medical.net For example, nickel-catalyzed asymmetric reductive cyclization has emerged as a potent strategy for forming five- and six-membered heterocycles. researchgate.net A recently developed modular approach combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling, dramatically simplifying the synthesis of complex piperidines and reducing reliance on precious metals. news-medical.netmedhealthreview.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them highly attractive for green chemistry. researchgate.net Biocatalytic cascades involving enzymes like transaminases (ATAs), carboxylic acid reductases (CARs), and imine reductases (IREDs) can convert simple achiral starting materials into enantiomerically pure piperidines in one pot. researchgate.net Amine dehydrogenases (AmDHs) are also being engineered to catalyze the synthesis of chiral amines via reductive amination. nih.gov A potential biocatalytic route to this compound could involve a multi-enzyme system that constructs the chiral centers with high fidelity. researchgate.net
Unexplored Stereoisomers and Their Unique Conformational or Synthetic Profiles
For a molecule with two stereocenters like 5-cyclopentyl-2-methylpiperidine, four stereoisomers exist: the enantiomeric pair (2R,5S) and (2S,5R), and the enantiomeric pair (2R,5R) and (2S,5S). A comprehensive understanding of the structure-activity relationship requires the synthesis and characterization of all possible isomers. Future research will increasingly focus on the systematic exploration of this stereochemical space.
Accessing All Stereoisomers: Developing synthetic routes that provide access to not just one, but all stereoisomers of a given piperidine is a significant goal. whiterose.ac.uk Methodologies like hydrogenation followed by controlled epimerization can be used to convert a cis-diastereomer into its trans counterpart. nih.gov For 5-cyclopentyl-2-methylpiperidine, a unified strategy could first produce the cis isomers via a substrate-controlled reaction, followed by base-mediated epimerization to furnish the trans isomers.
Distinct Conformational Profiles: Each diastereomer will exhibit a unique conformational profile. rsc.org For instance, the trans isomers (2R,5R and 2S,5S) would likely favor a chair conformation where both the methyl and cyclopentyl groups occupy equatorial positions to minimize steric strain. Conversely, the cis isomers (2R,5S and 2S,5R) would be forced to place one substituent in a less favorable axial position, potentially leading to different conformational dynamics or even the adoption of a twist-boat conformation. acs.org These structural nuances, which can be predicted computationally and confirmed experimentally (e.g., by NMR), are critical as they dictate how the molecule presents its pharmacophoric elements to a biological target.
| Stereoisomer | Relative Configuration | Enantiomeric Pair | Likely Preferred Conformation of Substituents | Potential Synthetic Access |
|---|---|---|---|---|
| (2R,5S) | cis | (2S,5R) | One axial, one equatorial | Diastereoselective hydrogenation of pyridine precursor. whiterose.ac.uk |
| (2S,5R) | cis | (2R,5S) | One axial, one equatorial | Diastereoselective hydrogenation of pyridine precursor. whiterose.ac.uk |
| (2R,5R) | trans | (2S,5S) | Both equatorial | Epimerization of the corresponding cis-isomer. nih.gov |
| (2S,5S) | trans | (2R,5R) | Both equatorial | Epimerization of the corresponding cis-isomer. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,5S)-5-Cyclopentyl-2-methylpiperidine, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves cyclization or reductive amination strategies. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) are employed. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry. For example, stereoselective synthesis of related piperidine derivatives often uses tert-butyl carbamate intermediates to protect amines during cyclization steps . X-ray crystallography (as in ) can confirm absolute configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm cyclopentyl and methyl groups. NOESY experiments resolve spatial proximity of substituents in the piperidine ring .
- FTIR : Confirms functional groups (e.g., C-N stretches at ~1100 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How can researchers address solubility challenges in experimental workflows for this compound?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO or methanol) is often limited due to the hydrophobic cyclopentyl group. Co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., HCl salt formation, as in ) improve solubility for biological assays .
Advanced Research Questions
Q. How can enantiomeric impurities arise during synthesis, and what analytical strategies resolve them?
- Methodological Answer : Enantiomeric impurities may stem from incomplete stereochemical control during cyclization. Advanced resolution methods include:
- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
- X-ray Diffraction : Absolute configuration validation, as demonstrated in crystal structure analyses (e.g., ) .
Q. What strategies are used to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with comparisons to reference drugs like streptomycin .
- SAR Studies : Systematic substitution of the cyclopentyl or methyl groups (e.g., replacing cyclopentyl with phenyl) to assess impact on bioactivity .
Q. How can computational modeling (e.g., DFT) complement experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts vibrational spectra, optimizes molecular geometry, and calculates electrostatic potential surfaces. For example, DFT studies on similar piperidine derivatives correlate computed NMR shifts with experimental data (deviation <2 ppm) and identify hydrogen-bonding interactions critical for crystal packing .
Q. How should researchers resolve contradictions between spectral data and proposed structures?
- Methodological Answer :
- 2D NMR : HSQC and HMBC resolve ambiguous proton-carbon correlations (e.g., distinguishing axial/equatorial substituents in the piperidine ring) .
- Single-Crystal X-ray Diffraction : Definitive structural assignment, as shown in for a related compound, resolves stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
